molecular formula C13H13NO4 B12978049 Ethyl 5-methoxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Ethyl 5-methoxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Cat. No.: B12978049
M. Wt: 247.25 g/mol
InChI Key: TVOKOTBWLJCPNC-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methoxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methoxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methoxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding dihydroisoquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-methoxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of fine chemicals and as a building block for various bioactive compounds.

Mechanism of Action

The mechanism of action of Ethyl 5-methoxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit certain kinases or proteases, leading to the modulation of cellular signaling pathways and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
  • 5-Methyl-5-allyloxycarbonyl-1,3-dioxane-2-one

Uniqueness

Ethyl 5-methoxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is unique due to its specific structural features, such as the methoxy and ester groups, which contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and therapeutic applications.

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 5-methoxy-1-oxo-2H-isoquinoline-3-carboxylate

InChI

InChI=1S/C13H13NO4/c1-3-18-13(16)10-7-9-8(12(15)14-10)5-4-6-11(9)17-2/h4-7H,3H2,1-2H3,(H,14,15)

InChI Key

TVOKOTBWLJCPNC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2OC)C(=O)N1

Origin of Product

United States

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